molecular formula C24H26N2O2 B11383679 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B11383679
M. Wt: 374.5 g/mol
InChI Key: APQLREHTPAZSOL-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core, a methoxyphenyl group, and a pyrrolidinyl ethyl side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene-1-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in the presence of suitable nucleophiles.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is hypothesized that the compound may modulate signal transduction pathways or inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
  • N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]anthracene-1-carboxamide

Uniqueness

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its benzene or anthracene analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H26N2O2/c1-28-20-13-11-19(12-14-20)23(26-15-4-5-16-26)17-25-24(27)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,23H,4-5,15-17H2,1H3,(H,25,27)

InChI Key

APQLREHTPAZSOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4

Origin of Product

United States

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